molecular formula C19H24N4O3S B10950885 ethyl 2-{[(2E)-3-(1-ethyl-5-methyl-1H-pyrazol-4-yl)prop-2-enoyl](prop-2-en-1-yl)amino}-4-methyl-1,3-thiazole-5-carboxylate

ethyl 2-{[(2E)-3-(1-ethyl-5-methyl-1H-pyrazol-4-yl)prop-2-enoyl](prop-2-en-1-yl)amino}-4-methyl-1,3-thiazole-5-carboxylate

Cat. No.: B10950885
M. Wt: 388.5 g/mol
InChI Key: IJCZDWINDZUEEW-MDZDMXLPSA-N
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Description

ETHYL 2-{ALLYL[(E)-3-(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)-2-PROPENOYL]AMINO}-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE is a complex organic compound that features a thiazole ring, a pyrazole ring, and an ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 2-{ALLYL[(E)-3-(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)-2-PROPENOYL]AMINO}-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE typically involves multi-step organic reactions. The process begins with the preparation of the thiazole and pyrazole intermediates, followed by their coupling through a series of condensation and esterification reactions. Specific reaction conditions such as temperature, solvent, and catalysts are optimized to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis protocols. This includes the use of larger reactors, continuous flow systems, and automated control of reaction parameters to ensure consistent quality and efficiency. Industrial production also focuses on cost-effectiveness and environmental sustainability by minimizing waste and using green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

ETHYL 2-{ALLYL[(E)-3-(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)-2-PROPENOYL]AMINO}-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated or carboxylated derivatives, while substitution reactions could introduce new alkyl or aryl groups.

Scientific Research Applications

ETHYL 2-{ALLYL[(E)-3-(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)-2-PROPENOYL]AMINO}-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s biological activity is studied for potential therapeutic applications, including antimicrobial and anticancer properties.

    Medicine: Research is conducted to explore its potential as a drug candidate for treating various diseases.

    Industry: The compound is investigated for its use in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of ETHYL 2-{ALLYL[(E)-3-(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)-2-PROPENOYL]AMINO}-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and molecular targets depend on the specific application and are the subject of ongoing research.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other thiazole and pyrazole derivatives, such as:

  • **ETHYL 2-{ALLYL[(E)-3-(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)-2-PROPENOYL]AMINO}-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE
  • **ETHYL 2-{ALLYL[(E)-3-(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)-2-PROPENOYL]AMINO}-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE

Uniqueness

The uniqueness of ETHYL 2-{ALLYL[(E)-3-(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)-2-PROPENOYL]AMINO}-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE lies in its specific combination of functional groups and ring systems, which confer distinct chemical and biological properties

Properties

Molecular Formula

C19H24N4O3S

Molecular Weight

388.5 g/mol

IUPAC Name

ethyl 2-[[(E)-3-(1-ethyl-5-methylpyrazol-4-yl)prop-2-enoyl]-prop-2-enylamino]-4-methyl-1,3-thiazole-5-carboxylate

InChI

InChI=1S/C19H24N4O3S/c1-6-11-22(19-21-13(4)17(27-19)18(25)26-8-3)16(24)10-9-15-12-20-23(7-2)14(15)5/h6,9-10,12H,1,7-8,11H2,2-5H3/b10-9+

InChI Key

IJCZDWINDZUEEW-MDZDMXLPSA-N

Isomeric SMILES

CCN1C(=C(C=N1)/C=C/C(=O)N(CC=C)C2=NC(=C(S2)C(=O)OCC)C)C

Canonical SMILES

CCN1C(=C(C=N1)C=CC(=O)N(CC=C)C2=NC(=C(S2)C(=O)OCC)C)C

Origin of Product

United States

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